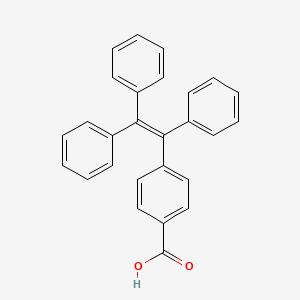

4-(1,2,2-Triphenylvinyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

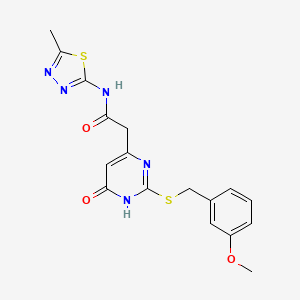

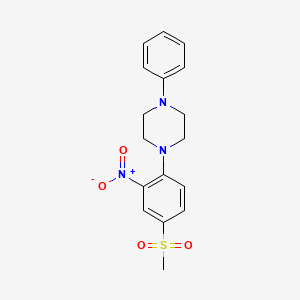

4-(1,2,2-Triphenylvinyl)benzoic Acid, also known as 1-(4-Carboxyphenyl)-1,2,2-triphenylethene, is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 . It is used in the field of organic chemical industry, such as the preparation of an activated luminescent material .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a triphenylvinyl group . The exact structure can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

This compound can undergo condensation reactions to bind different biomolecules, resulting in biocompatible activated luminescent materials with AIE/AE properties .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 503.8±29.0 °C .Applications De Recherche Scientifique

Metal Ion Detection

4-(4-(1,2,2-triphenylvinyl)phenyl)benzoic acid exhibits fluorescence in response to Zn2+ ions, demonstrating potential as a metal ion sensor. This response is due to the coordination between Zn2+ ions and the compound, highlighting its utility in detecting specific metal ions in various environments (Wang et al., 2021).

Dye-Sensitized Solar Cells

The compound plays a role in the development of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). Incorporating a triphenylamine unit, it acts as an electron donor, contributing to the efficiency of DSSCs by influencing photon-to-current conversion and energy conversion efficiencies (Ferdowsi et al., 2018).

Fluorescent Photopatterning and Explosive Detection

This compound, within certain polymeric structures, exhibits aggregation-induced emission and can be used for fluorescent photopatterning. Its unique properties also allow for optical limiting and efficient detection of explosives, showcasing its versatility in security and material science applications (Hu et al., 2012).

Synthesis and Structural Characterization

Research on 4-(1,2,2-triphenylvinyl)benzoic acid derivatives has contributed to the synthesis and characterization of new compounds, such as triphenyltin (IV) compounds. These derivatives show promise in antimicrobial activities, highlighting the potential of this compound in medicinal chemistry (Debnath et al., 2021).

Electronic and Optical Properties

Minor structural modifications of derivatives like 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl can significantly influence their electronic and optical properties. These changes are critical in developing materials for applications like organic light-emitting diodes (OLEDs) (Huang et al., 2013).

Environmental Applications

The compound is used in studies related to environmental applications, such as the purification of water with near-UV illuminated suspensions, indicating its potential in environmental cleanup and water treatment technologies (Matthews, 1990).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that the compound can bind to different biomolecules .

Mode of Action

4-(1,2,2-Triphenylvinyl)benzoic Acid interacts with its targets through a condensation reaction . This interaction results in the formation of biocompatible activated luminescent materials with AIE/AE properties .

Biochemical Pathways

The compound’s ability to form activated luminescent materials suggests it may influence pathways related to fluorescence and luminescence .

Pharmacokinetics

The compound is known to be soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the generation of activated luminescent materials . These materials exhibit AIE/AE properties, indicating that the compound may have applications in the field of fluorescence and luminescence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, its solubility in various organic solvents may affect its behavior in different environments .

Propriétés

IUPAC Name |

4-(1,2,2-triphenylethenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQULXPMSUDNFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)

![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)